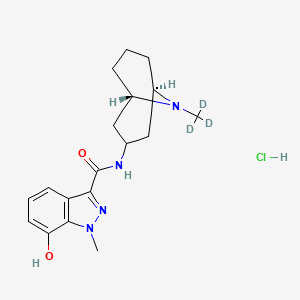

7-Hydroxy Granisetron-d3 (hydrochloride)

Description

Contextualizing Metabolite Significance in Contemporary Pharmaceutical Sciences

The investigation of a drug's metabolic fate is crucial for several reasons. Active metabolites can contribute substantially to a drug's efficacy, and in the case of prodrugs, they are the primary drivers of pharmacological activity. tandfonline.comallucent.com Conversely, toxic metabolites can lead to safety concerns. tandfonline.com Therefore, understanding a drug's metabolism early in the development process is essential for planning necessary safety studies and optimizing the drug candidate. numberanalytics.comallucent.com Regulatory bodies like the FDA and EMA have established guidelines that underscore the importance of identifying and characterizing major metabolites to assess their safety and efficacy. numberanalytics.com

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a comprehensive view of the metabolic responses to drugs. nih.govnih.govpharmaceutical-journal.com This field helps in identifying new drug targets, understanding disease mechanisms, and predicting drug efficacy and toxicity. nih.govyoutube.com By analyzing the changes in metabolite levels, researchers can gain insights into a drug's mechanism of action, identify potential drug-drug interactions, and support the development of personalized medicine. numberanalytics.comnih.govyoutube.com

Overview of Granisetron (B54018) Biotransformation Pathways in Preclinical Models

Granisetron is a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist used to prevent nausea and vomiting. boehringer-ingelheim.comnih.gov Its clearance from the body is primarily through hepatic metabolism. boehringer-ingelheim.comfda.gov In vitro studies using human liver microsomes and preclinical animal studies have been instrumental in elucidating its primary biotransformation pathways. boehringer-ingelheim.comfda.govnih.govnih.gov

The main metabolic routes for granisetron are N-demethylation and aromatic ring oxidation, which are then followed by conjugation. boehringer-ingelheim.comfda.govdrugbank.com These reactions result in the formation of two major metabolites:

7-hydroxygranisetron (B160284)

9'-desmethylgranisetron nih.govnih.govnih.gov

At clinically relevant concentrations, the 7-hydroxylation pathway is predominant. nih.gov Studies have identified the specific cytochrome P450 (CYP) enzymes responsible for these transformations. CYP1A1 has been identified as the major enzyme responsible for the primary metabolic pathway of 7-hydroxylation. nih.gov The alternative pathway, 9'-demethylation, is primarily catalyzed by the CYP3A subfamily, particularly CYP3A4. boehringer-ingelheim.comnih.govnih.gov There can be significant inter-individual variation in the formation rates of these two metabolites. nih.gov

| Metabolite | Primary Metabolic Pathway | Key Enzyme(s) |

| 7-hydroxygranisetron | Aromatic Ring Oxidation (Hydroxylation) | CYP1A1 |

| 9'-desmethylgranisetron | N-demethylation | CYP3A4 |

Rationale for Utilizing Deuterated Metabolites as Research Probes in Drug Development

In the field of bioanalysis, particularly in quantitative mass spectrometry, internal standards are essential for achieving accurate and precise measurements. aptochem.comclearsynth.com An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis, thus correcting for variability in extraction, injection volume, and ionization efficiency. aptochem.comscispace.com Stable isotope-labeled compounds, especially deuterated versions of the analyte or its metabolites, are considered the gold standard for use as internal standards. aptochem.comkcasbio.com

The use of a deuterated metabolite, such as 7-Hydroxy Granisetron-d3, as a research probe offers several distinct advantages:

Enhanced Accuracy and Precision: Deuterated internal standards co-elute with the non-labeled analyte in liquid chromatography and have nearly identical ionization properties in the mass spectrometer. aptochem.com This allows them to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in a complex biological sample—which is a major challenge in bioanalysis. clearsynth.comkcasbio.com

Improved Method Robustness: By minimizing analytical variability, deuterated standards contribute to more robust and reliable bioanalytical methods. aptochem.comclearsynth.com This reduces the likelihood of failed analytical runs and the need for costly and time-consuming investigations. kcasbio.com

Distinguishable by Mass: While chemically identical, the deuterated standard is easily distinguished from the endogenous analyte by its higher mass in the mass spectrometer. clearsynth.com This mass difference must be sufficient to avoid interference from the natural isotopic distribution of the unlabeled compound. aptochem.com

Elucidation of Metabolic Pathways: The use of deuterated compounds allows researchers to trace metabolic transformations with high confidence. thalesnano.comacs.org By administering a deuterated parent drug, the resulting deuterated metabolites can be definitively identified and quantified.

The strategic incorporation of deuterium (B1214612) into a molecule is a key technique used throughout drug discovery and development. acs.org For quantitative bioanalysis, the use of a deuterated metabolite as an internal standard is crucial for generating high-quality data to accurately determine the pharmacokinetic profiles of both the parent drug and its metabolites. clearsynth.comnih.govmdpi.com This ensures the reliability of the data submitted to regulatory agencies and supports critical decisions in the drug development process. kcasbio.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H25ClN4O2 |

|---|---|

Molecular Weight |

367.9 g/mol |

IUPAC Name |

7-hydroxy-1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+;/i1D3; |

InChI Key |

MBSNWMLKHVHIJB-IGDXGWDKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for 7 Hydroxy Granisetron D3 Hydrochloride

Strategies for Site-Specific Hydroxylation in Granisetron (B54018) Analogues

The introduction of a hydroxyl group at the C-7 position of the indazole ring of granisetron is a key metabolic transformation. nih.gov Achieving this modification synthetically with high regioselectivity presents a significant chemical challenge. Direct hydroxylation of the granisetron molecule is generally avoided due to the presence of multiple potential reaction sites on the aromatic indazole ring, which could lead to a mixture of isomers.

Synthetic strategies, therefore, pivot towards using a pre-functionalized starting material. The most common approach involves a multi-step synthesis that begins with a 7-hydroxyindazole derivative. researchgate.net This method circumvents the issue of regioselectivity inherent in attempting to directly oxidize the aromatic ring of granisetron. While synthetically more demanding, this precursor-based strategy ensures that the hydroxyl group is placed exclusively at the desired C-7 position. researchgate.net

In biomedical research, the 7-hydroxylation of granisetron is recognized as a specific marker reaction for the activity of the cytochrome P450 enzyme CYP1A1. nih.gov Studies using primary human hepatocytes have established that the formation of 7-OH-granisetron is representative of CYP1A1 enzyme activity. nih.gov This enzymatic approach, while fundamental to understanding the drug's metabolism, also highlights the potential for biocatalytic methods to achieve site-specific hydroxylation under controlled in vitro conditions.

Key Synthetic Approaches for C-7 Hydroxylation:

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Precursor Synthesis | Utilizes a starting material already containing a hydroxyl group at the C-7 position of the indazole ring, such as 7-hydroxyindazole-3-carboxylic acid. | High regioselectivity, avoids isomeric mixtures, and provides a clean reaction profile. | Requires a more complex, multi-step synthesis of the initial precursor. researchgate.net |

| Biocatalysis | Employs enzymes, such as cytochrome P450 monooxygenases (e.g., CYP1A1), to perform the hydroxylation. nih.gov | High site-specificity under mild, physiological conditions. | May be difficult to scale up for preparative synthesis and requires specialized biological systems. |

| Direct Oxidation | Involves treating the granisetron molecule with an oxidizing agent to directly add a hydroxyl group. | Potentially fewer synthetic steps. | Low regioselectivity, leading to a mixture of hydroxylated isomers and byproducts, making purification difficult. |

Targeted Deuteration Approaches for Granisetron Derivatives, with Emphasis on d3 Labeling

Isotopic labeling, particularly with deuterium (B1214612), is a cornerstone of modern drug metabolism studies and bioanalysis. nih.govnih.gov For granisetron derivatives, the most common labeling strategy involves the introduction of a trideuteromethyl (-CD3) group. The formal chemical name for Granisetron-d3, 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide, confirms that the deuterium atoms are specifically located on the methyl group attached to the N-1 position of the indazole ring. caymanchem.comlgcstandards.com

This site-specific deuteration is achieved by using a deuterated alkylating agent during the synthesis. The synthetic pathway typically involves the preparation of a desmethyl-indazole precursor, which is then alkylated using an isotopic methyl source like iodomethane-d3 (B117434) (CD3I) or dimethyl-d3 sulfate (B86663) ((CD3)2SO4). This method ensures precise incorporation of the three deuterium atoms at the intended position.

The primary purpose of this d3-labeling is to create a stable, non-radioactive internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The resulting labeled compound is chemically identical to its non-labeled counterpart but has a mass increment of three daltons. This mass difference allows it to be distinguished from the endogenous analyte in a biological sample, enabling accurate quantification by correcting for variations during sample preparation and analysis. thermofisher.comnih.gov

Chemical Synthesis Pathways for 7-Hydroxy Granisetron-d3 (hydrochloride)

The general synthetic route can be outlined as follows:

Preparation of 7-Hydroxy-1H-indazole-3-carboxylic acid: The synthesis begins with a suitable indazole precursor that is functionalized to yield 7-hydroxy-1H-indazole-3-carboxylic acid. This starting material provides the crucial C-7 hydroxyl group.

N-1 Deuteromethylation: The nitrogen at the N-1 position of the 7-hydroxyindazole ring is then alkylated using a trideuteromethylating agent, such as iodomethane-d3. This reaction is performed in the presence of a base to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on the deuterated reagent. This step yields 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid.

Carboxylic Acid Activation: To facilitate amide bond formation, the carboxylic acid group is activated. A common method is the conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride. newdrugapprovals.org Another approach involves forming a mixed anhydride (B1165640) with an alkyl chloroformate. google.com

Amide Coupling: The activated deuterated indazole derivative is then condensed with (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. newdrugapprovals.org This key step forms the central amide linkage of the final molecule. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the acid generated during the reaction.

Salt Formation: The resulting free base, 7-Hydroxy Granisetron-d3, is converted to its hydrochloride salt to improve its stability and solubility. This is typically achieved by dissolving the base in a suitable organic solvent, such as methanol (B129727) or a ketone, and treating it with hydrochloric acid. newdrugapprovals.orggoogle.com The hydrochloride salt then precipitates and can be isolated by filtration.

Advanced Characterization Techniques for Confirming Isotopic Purity and Regioselectivity in Labeled Metabolite Standards

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic integrity of 7-Hydroxy Granisetron-d3 (hydrochloride). A comprehensive Certificate of Analysis (CoA) for such a standard will include data from multiple advanced techniques. daicelpharmastandards.comclearsynth.com

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | The spectrum will show characteristic absorption bands for O-H (hydroxyl), N-H (amide), and C=O (amide carbonyl) functional groups, consistent with the expected structure. |

These techniques, used in combination, provide unambiguous confirmation of the structure, verify the precise location and extent of isotopic labeling (regioselectivity and isotopic purity), and establish the chemical purity of the final standard. nih.govmdpi.com

Stereochemical Considerations in Hydroxylated Granisetron Metabolite Synthesis

The stereochemistry of granisetron is a critical aspect of its structure, defined by the geometry of the bicyclic granatane amine moiety. nih.gov The pharmacologically active form of granisetron features an endo configuration of the amide substituent relative to the 9-azabicyclo[3.3.1]nonane ring system. nih.gov The IUPAC name, 1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide, explicitly defines this stereochemical arrangement. caymanchem.com

During the synthesis of 7-Hydroxy Granisetron-d3 (hydrochloride), the primary stereochemical consideration is the exclusive use of the correct stereoisomer of the amine starting material: (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. newdrugapprovals.org The corresponding exo-isomer is considered a process-related impurity. axios-research.com

The subsequent synthetic steps—hydroxylation and deuteration on the achiral indazole portion of the molecule and the formation of the amide bond—are designed to be non-invasive to the existing stereocenters on the granatane ring. The stereochemical integrity of the bicyclic amine is preserved throughout the synthesis.

While stereoselective metabolism is a significant factor for many chiral drugs, the metabolic hydroxylation of granisetron occurs on the achiral indazole ring, and the deuteration occurs on the N-methyl group, which is also not a stereocenter. researchgate.net Therefore, the synthesis does not create new stereoisomers. The crucial element is ensuring the stereochemical purity of the starting granatane amine to produce the single, desired stereoisomer of 7-Hydroxy Granisetron-d3.

Advanced Analytical Methodologies for Detection and Quantification of 7 Hydroxy Granisetron D3 Hydrochloride in Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Metabolite Bioanalysis

The development and validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are fundamental for the accurate bioanalysis of metabolites. For compounds like 7-Hydroxy Granisetron (B54018) and its deuterated analog, LC-MS/MS provides the necessary sensitivity and selectivity for quantification in complex biological matrices. nih.govnih.gov The validation process for these methods is rigorous, adhering to guidelines from regulatory bodies to ensure reliability. rjptonline.orgnih.govnih.gov A validated LC-MS/MS method will demonstrate linearity, accuracy, precision, selectivity, and stability under various conditions. nih.govnih.gov

A typical method involves the use of a stable isotopically labeled (SIL) version of the analyte, such as 7-Hydroxy Granisetron-d3, as an internal standard (IS) to ensure accuracy. nih.govresearchgate.net The process includes meticulous sample preparation, chromatographic separation, and detection by tandem mass spectrometry. nih.govnih.gov For instance, a method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine has been successfully developed and validated using their respective stable isotopically labeled counterparts as internal standards. nih.govresearchgate.net Such methods are characterized by their robustness and ability to be applied in pharmacokinetic studies. nih.govnih.gov The validation ensures that the assay is fit for its intended purpose, providing confidence in the generated data. tandfonline.combioanalysis-zone.com

Optimization of Sample Preparation Techniques for Preclinical Biological Matrices

Optimizing sample preparation is a crucial step in the bioanalytical workflow, as it aims to extract the analyte of interest from the complex biological matrix, remove interferences, and minimize matrix effects. nih.govchromatographyonline.com The choice of technique depends on the analyte's properties and the nature of the matrix (e.g., plasma, urine, tissue homogenates). uab.edunih.gov Common techniques employed for small molecules like 7-Hydroxy Granisetron-d3 from preclinical biological samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.netyoutube.com

Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins from plasma or serum samples. youtube.com While rapid, it may result in less clean extracts compared to other methods, potentially leaving behind phospholipids (B1166683) and other endogenous components that can cause matrix effects. youtube.com

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. rjptonline.orgyoutube.com This technique can provide cleaner extracts than PPT but is more labor-intensive and requires careful optimization of solvent choice and pH. nih.govyoutube.com

Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can produce very clean extracts by utilizing a solid sorbent to bind the analyte, which is then washed to remove interferences before being eluted with a small volume of solvent. researchgate.netyoutube.com This method is highly effective but can be the most complex and costly to develop. youtube.com

For deuterated metabolites, the goal is to ensure that the chosen extraction method yields high and reproducible recovery for both the analyte and the internal standard, 7-Hydroxy Granisetron-d3. rjptonline.orgresearchgate.net The development of automated and miniaturized techniques, such as online SPE or microextraction by packed sorbent (MEPS), is also gaining traction to improve throughput and reduce solvent consumption. nih.govnih.gov

Principles and Optimization of Chromatographic Separation for Deuterated Analytes

Chromatographic separation is essential for isolating the analyte from co-extracted endogenous components and other metabolites prior to mass spectrometric detection. nih.gov For 7-Hydroxy Granisetron-d3 and its non-labeled analog, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. nih.govnih.govijpsr.com

The separation typically occurs on a C18 or similar hydrophobic stationary phase. nih.govrjptonline.orgresearchgate.net Optimization of the mobile phase, which usually consists of an aqueous component (like water with a buffer such as ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (like acetonitrile or methanol), is critical. nih.govnih.gov The gradient or isocratic elution profile, flow rate, and column temperature are adjusted to achieve a sharp peak shape, adequate retention, and separation from interfering peaks. nih.govnih.gov

A key consideration for deuterated analytes like 7-Hydroxy Granisetron-d3 is the potential for a chromatographic shift, known as the "isotope effect." nih.govscispace.com Deuterium-labeled compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the subtle differences in physicochemical properties imparted by the heavier isotope. rjptonline.orgresearchgate.netscispace.com While often minimal, it is crucial that the analyte and the deuterated internal standard co-elute as closely as possible to ensure they experience the same matrix effects during ionization. Therefore, chromatographic conditions must be optimized to minimize this separation while still achieving resolution from other interferences. nih.gov

Table 1: Typical Chromatographic Conditions for Granisetron Metabolite Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides hydrophobic retention for the analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls pH. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for efficiency and run time. |

| Gradient | Isocratic or Gradient Elution | Tailored to achieve optimal separation and peak shape. nih.govnih.gov |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and improves peak shape. |

| Injection Volume | 5 - 20 µL | Amount of prepared sample introduced into the system. |

Mass Spectrometric Detection Modes and Fragmentation Patterns for Stable Isotope Labeled Compounds (e.g., Selected Reaction Monitoring - SRM)

Tandem mass spectrometry is the detection method of choice for quantitative bioanalysis due to its exceptional selectivity and sensitivity. nih.gov The most common mode for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govnih.govrjptonline.org

In SRM mode, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the protonated molecule, [M+H]⁺) for the analyte and its stable isotope-labeled internal standard. These selected ions are then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. uab.edu This process of monitoring a specific precursor-to-product ion transition is highly selective, minimizing interference from other compounds in the matrix. nih.govscirp.org

For 7-Hydroxy Granisetron-d3, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of the unlabeled 7-Hydroxy Granisetron, reflecting the three deuterium (B1214612) atoms. The fragmentation pattern is generally expected to be similar to the unlabeled compound, although the mass of the fragments containing the deuterium label will also be shifted. cerilliant.comcaymanchem.com The selection of SRM transitions is a critical part of method development, aiming for stable, intense fragments that are unique to the parent molecule. scirp.org

Table 2: Illustrative SRM Transitions for 7-Hydroxy Granisetron and 7-Hydroxy Granisetron-d3

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Application |

| 7-Hydroxy Granisetron | 329.2 | e.g., 138.1 | Quantifier |

| 7-Hydroxy Granisetron | 329.2 | e.g., 110.1 | Qualifier |

| 7-Hydroxy Granisetron-d3 (IS) | 332.2 | e.g., 141.1 | Internal Standard |

Note: These m/z values are illustrative and would need to be determined empirically during method development.

Application of Isotope Dilution Mass Spectrometry (IDMS) in Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. acs.orgisotope.com The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as 7-Hydroxy Granisetron-d3, to the sample at the earliest stage of analysis. acs.orgrsc.org

Because the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves in the same way during all subsequent analytical steps, including extraction, derivatization (if any), and ionization. scispace.comisotope.com Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the "light" native analyte and the "heavy" labeled standard based on their mass difference. isotope.com Quantification is based on the measured ratio of the response of the native analyte to the labeled standard. rsc.org This ratio remains constant regardless of sample loss or variations in instrument response, thereby correcting for most sources of analytical bias and leading to highly accurate and reliable results. acs.orgisotope.com

Addressing Matrix Effects and Ensuring Robustness in Bioanalytical Assays for Labeled Metabolites

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, causing either ion suppression or enhancement. nih.gov This can lead to inaccurate and imprecise quantification.

The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard, like 7-Hydroxy Granisetron-d3. nih.gov Since the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. scispace.com By calculating the analyte/IS peak area ratio, the variability caused by matrix effects is normalized, ensuring the accuracy of the measurement. nih.gov

Role of 7-Hydroxy Granisetron-d3 (hydrochloride) as an Internal Standard in Preclinical Bioanalytical Methodologies

In preclinical bioanalytical methodologies, 7-Hydroxy Granisetron-d3 (hydrochloride) serves as an ideal internal standard for the quantification of its non-labeled counterpart, the active metabolite 7-Hydroxy Granisetron. nih.govmedchemexpress.com Its role is multifaceted and critical for developing a robust and reliable LC-MS/MS assay. scispace.com

The key advantages of using 7-Hydroxy Granisetron-d3 as an internal standard are:

Correction for Sample Preparation Variability: It accurately accounts for any analyte loss during extraction procedures like LLE or SPE.

Compensation for Matrix Effects: As it co-elutes with the analyte, it effectively normalizes for signal suppression or enhancement caused by the biological matrix. nih.gov

Correction for Instrumental Variation: It compensates for fluctuations in injection volume and mass spectrometer response. scispace.com

The use of a deuterium-labeled standard is a common and accepted practice. rjptonline.orgcerilliant.com The three-deuterium atom label provides a sufficient mass shift to prevent isotopic crosstalk with the analyte while ensuring nearly identical chromatographic behavior. caymanchem.com By incorporating 7-Hydroxy Granisetron-d3 into the analytical method, researchers can achieve the high levels of accuracy, precision, and robustness required to support preclinical pharmacokinetic and metabolism studies, ensuring data integrity for regulatory submissions. tandfonline.comnih.gov

Investigative Studies of Granisetron Metabolic Pathways Utilizing 7 Hydroxy Granisetron D3 Hydrochloride As a Research Probe

In Vitro Biotransformation Studies in Isolated Enzyme Systems and Cellular Models

In vitro models, including isolated enzyme systems and cellular preparations like liver microsomes and hepatocytes, are crucial for identifying the specific enzymes and kinetic parameters involved in a drug's metabolism.

The primary metabolic pathways for granisetron (B54018) in humans are aromatic ring hydroxylation and N-demethylation. nih.govresearchgate.net Studies using human liver microsomes have identified 7-hydroxygranisetron (B160284) and 9'-desmethylgranisetron as the two major metabolites. nih.govnih.gov At clinically relevant concentrations, 7-hydroxylation is the predominant pathway. nih.govnih.gov

Initial investigations using chemical inhibitors suggested the involvement of the CYP3A subfamily, as the metabolism was sensitive to ketoconazole. nih.govnih.gov However, further correlation data indicated that while CYP3A4 is the primary catalyst for the minor 9'-desmethylation pathway, a different enzyme is responsible for the major 7-hydroxylation reaction. nih.govresearchgate.net

Subsequent, more definitive studies using expressed human CYPs and isoform-specific antibodies have conclusively identified CYP1A1 as the major enzyme responsible for the 7-hydroxylation of granisetron. researchgate.net Research demonstrated that an anti-human CYP1A1 antibody completely inhibited the formation of 7-hydroxygranisetron in human liver microsomes, whereas an anti-CYP3A4 antibody had no effect on this specific pathway. researchgate.net This finding was significant as it was one of the first reports demonstrating a substantial contribution of CYP1A1 to the metabolism of a therapeutic drug. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in Granisetron Metabolism

| Metabolic Pathway | Primary CYP Isoform | Supporting Evidence |

|---|

| 7-Hydroxylation | CYP1A1 | - Strong correlation with benzo[a]pyrene (B130552) 3-hydroxylase activity (a CYP1A1 marker). researchgate.net

Enzyme kinetic studies provide quantitative measures of the affinity and rate of metabolic reactions. The 7-hydroxylation of granisetron has been shown to involve at least two distinct enzymatic components, indicating complex kinetics. nih.govnih.gov One of these is a high-affinity component with a Michaelis-Menten constant (Kₘ) reported to be approximately 4 to 5.1 µM in human liver microsomes and with expressed CYP1A1, respectively. nih.govnih.gov This high-affinity, low-Kₘ value underscores the efficiency of the 7-hydroxylation pathway at therapeutic drug concentrations. In contrast, the 9'-desmethylation pathway is characterized as a single, low-affinity process. nih.govnih.gov

Table 2: Enzyme Kinetic Parameters for Granisetron Metabolism

| System | Pathway | Kₘ (µM) | Vₘₐₓ |

|---|---|---|---|

| Human Liver Microsomes | 7-Hydroxylation | ~4 (high-affinity component) | Not specified |

| Expressed CYP1A1 | 7-Hydroxylation | 5.1 | Not specified |

| Expressed CYP3A4 | 9'-Desmethylation | Not specified | Not specified |

Drug metabolism is a biphasic process. Phase I reactions, such as the oxidation carried out by CYP enzymes, introduce or expose functional groups on the parent drug. nih.gov This makes the molecule more polar and prepares it for Phase II reactions.

For granisetron, 7-hydroxylation and 9'-desmethylation are the key Phase I reactions. nih.gov The resulting metabolites, including 7-hydroxygranisetron, can then undergo Phase II conjugation. nih.gov Phase II reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), by transferase enzymes. nih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body via urine or feces. nih.gov Studies on the disposition of granisetron have confirmed that its metabolites are largely present as glucuronide and sulphate conjugates in all species studied, including humans. nih.gov

Comparative Metabolism Studies Across Diverse Preclinical Species Utilizing Labeled Metabolites

The metabolic fate of a drug can vary significantly between species, which is a critical consideration in preclinical drug development. semanticscholar.orgnih.gov Using radiolabeled granisetron, comparative studies have revealed notable differences in its biotransformation pathways among rats, dogs, and humans. nih.gov

While first-pass metabolism reduces bioavailability in all three species, the primary metabolites formed are different. nih.gov

In Dog and Man: The metabolic profiles are quite similar. The major metabolite identified after administration is 7-hydroxygranisetron . nih.gov Lesser amounts of the 6,7-dihydrodiol metabolite and their subsequent conjugates are also found. nih.gov This similarity makes the dog a relevant preclinical model for studying the human metabolic fate of granisetron.

In Rat: The metabolic pathway differs significantly from humans. The dominant routes of biotransformation are 5-hydroxylation and N1-demethylation, followed by extensive conjugation. nih.gov 7-hydroxygranisetron is not the major metabolite in this species.

These species-specific differences highlight the importance of selecting appropriate animal models in preclinical studies to accurately predict human pharmacokinetics. semanticscholar.org The use of labeled compounds is indispensable for tracing and identifying these diverse metabolic products.

Elucidation of Specific Metabolic Soft Spots Susceptible to Deuterium (B1214612) Kinetic Isotope Effects

"Metabolic soft spots" are chemically reactive sites on a drug molecule that are prone to enzymatic transformation. For granisetron, the primary soft spots are the C7 position on the indazole ring and the N-methyl group, leading to 7-hydroxylation and 9'-desmethylation, respectively. nih.govresearchgate.net The use of stable isotope-labeled compounds like 7-Hydroxy Granisetron-d3 (hydrochloride) is a sophisticated strategy to investigate the mechanism of these metabolic reactions.

This investigation relies on the deuterium kinetic isotope effect (KIE) . scienceopen.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). scienceopen.comnih.gov If the cleavage of this bond is the rate-determining step in a metabolic reaction, replacing hydrogen with deuterium can significantly slow down the reaction rate. scienceopen.comnih.gov

By using a deuterated standard such as 7-Hydroxy Granisetron-d3, researchers can probe the 7-hydroxylation "soft spot." If the formation of the 7-hydroxy metabolite is slowed when a deuterated version of granisetron is used, it provides strong evidence that the C-H bond cleavage at the 7-position is a critical, rate-limiting part of the enzymatic mechanism of CYP1A1. While primarily used as internal standards in analytical methods for accurate quantification, deuterated compounds like this are invaluable as research probes to elucidate reaction mechanisms. nih.govnih.gov

Assessment of Metabolic Stability of Granisetron Metabolites in Preclinical In Vitro Systems

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes and is a key determinant of its in vivo half-life and clearance. nih.gov This is typically assessed in vitro using systems like liver microsomes or hepatocytes by measuring the rate of disappearance of the compound over time. bioivt.com The results are often expressed as intrinsic clearance (CLᵢₙₜ) and in vitro half-life (t₁/₂). nih.govpharmaron.com

Studies on granisetron show it is subject to hepatic metabolism. nih.gov The primary metabolites, 7-hydroxygranisetron and 9'-desmethylgranisetron, are not metabolically inert. Evidence shows that these Phase I metabolites are further processed through Phase II conjugation, forming glucuronide and sulphate derivatives before excretion. nih.gov This indicates that while the parent drug is cleared by Phase I metabolism, the resulting primary metabolites also have a finite metabolic stability and are substrates for further biotransformation.

The rate of metabolism can differ across species. For instance, in vitro studies with other drugs have shown significant differences in intrinsic clearance values when comparing liver microsomes from humans, dogs, monkeys, and rats, reinforcing the need for species-specific stability assessments. mdpi.com The assessment of metabolic stability in relevant preclinical systems is therefore essential to predict the in vivo clearance and potential for drug accumulation of both the parent drug and its primary metabolites. bioivt.com

Pharmacokinetic Dispositional Research of Granisetron and Its Metabolites in Preclinical Models

Tracer Applications of Deuterated Metabolites in Non-Human Pharmacokinetic Profiling

The use of deuterated metabolites, such as 7-Hydroxy Granisetron-d3 (hydrochloride), serves a critical function in pharmacokinetic research. Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, acts as a tracer. When incorporated into a metabolite, it allows researchers to distinguish the administered compound from its naturally occurring, non-deuterated counterparts within a biological system. This is particularly valuable in "microdosing" studies, where a very small, non-pharmacologically active dose of the labeled compound is administered.

The primary application of these tracers is in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This methodology enables the precise quantification of the deuterated metabolite in various biological matrices, such as plasma, urine, and feces. By tracking the appearance and disappearance of 7-Hydroxy Granisetron-d3, researchers can delineate the metabolic pathways and clearance rates of its non-deuterated analog, 7-hydroxy-granisetron.

In preclinical models, including rats and dogs, studies utilizing tracers have been fundamental in elucidating the disposition of granisetron (B54018). nih.govfda.gov These investigations have shown that after administration, granisetron undergoes significant metabolism, with 7-hydroxy-granisetron being a major metabolite in dogs. nih.gov The use of a deuterated internal standard in analytical methods improves the accuracy and precision of quantifying these metabolites. researchgate.net

Absorption and Distribution Studies of Granisetron Metabolites in Animal Models

Once in the systemic circulation, granisetron and its metabolites are distributed throughout the body. The volume of distribution (Vd) is a key pharmacokinetic parameter that provides insight into the extent of this distribution. Studies in various preclinical species have shown that granisetron has a relatively large volume of distribution, suggesting significant penetration into tissues. dovepress.com

The distribution pattern of metabolites like 7-hydroxy-granisetron is also of interest. While specific data on the tissue distribution of 7-Hydroxy Granisetron-d3 is not extensively detailed in the provided context, the general principles of drug distribution would apply. The physicochemical properties of the metabolite, such as its lipophilicity and plasma protein binding, would influence its ability to cross cell membranes and accumulate in different organs and tissues. veteriankey.com Animal studies have indicated that some of granisetron's metabolites may retain some 5-HT3 receptor antagonist activity. drugbank.com

Excretion Pathways of Granisetron and its Metabolites in Preclinical Species

The elimination of granisetron and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys (urine) and the liver (bile and feces). Preclinical studies in rats and dogs have provided detailed information on the routes and extent of excretion.

In rats and dogs, a significant portion of the administered dose of granisetron is excreted in both urine and feces. nih.gov In these species, studies have shown that approximately 35-41% of a dose is excreted in the urine, while 52-62% is eliminated in the feces, largely through biliary excretion. nih.gov The metabolites are often found in conjugated forms, such as glucuronide and sulphate conjugates, which increases their water solubility and facilitates their excretion. nih.gov

Pharmacokinetic Modeling and Simulation Methodologies Applied to Preclinical Data

Pharmacokinetic (PK) modeling and simulation are powerful tools used to analyze and predict the behavior of a drug in the body. In the context of preclinical studies of granisetron, these methodologies are applied to data obtained from animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

One common approach is the use of compartmental models. A one-compartment model with first-order absorption and elimination has been used to describe the pharmacokinetics of transdermal granisetron in preclinical and clinical studies. frontiersin.org This type of model simplifies the body into a single, well-mixed compartment. More complex multi-compartment models can also be employed to better represent the distribution of the drug into different tissues.

Population pharmacokinetic (PopPK) modeling is another important technique. frontiersin.org This approach allows for the analysis of data from a group of individuals (in this case, preclinical animal subjects) to identify sources of variability in pharmacokinetic parameters. Factors such as species, age, and weight can be investigated as potential covariates that may influence drug disposition. frontiersin.orgnih.gov Allometric scaling is a method used to predict human pharmacokinetic parameters from preclinical data across different species. dovepress.com

Simulations based on these models can then be used to predict drug concentrations over time under different dosing scenarios, which can help in designing future studies.

Investigation of Organ-Specific Metabolite Disposition in Preclinical Models

Understanding how granisetron and its metabolites are handled by specific organs is crucial for a complete pharmacokinetic profile. The liver is the primary site of metabolism for granisetron. drugbank.comirispublishers.com In vitro studies using liver microsomes from different species can provide valuable information on the enzymes involved in the metabolic pathways, such as the cytochrome P450 (CYP) enzyme system. drugbank.comfrontiersin.org

In vivo studies in animal models allow for the direct measurement of drug and metabolite concentrations in various organs and tissues. veteriankey.com Following administration of a drug, tissue samples can be collected at different time points to determine the extent of distribution to and elimination from specific organs. This can reveal whether certain organs, such as the liver or kidneys, have a particularly high affinity for the drug or its metabolites.

For granisetron, the liver's role in first-pass metabolism significantly impacts the bioavailability of the parent drug after oral administration. nih.gov The metabolites produced in the liver, including 7-hydroxy-granisetron, are then distributed throughout the body and eventually eliminated. Investigating the organ-specific disposition helps to understand the potential for organ-specific effects and to build more accurate multi-compartment pharmacokinetic models.

Mechanistic Investigations of Granisetron Metabolites in Preclinical Contexts

In Vitro Receptor Binding and Functional Assays for Hydroxylated Granisetron (B54018) Metabolites (e.g., 5-HT3 Receptor Affinity)

Granisetron exerts its antiemetic effect by acting as a potent and selective antagonist of the serotonin (B10506) type 3 (5-HT3) receptor. nih.gov Following administration, Granisetron is extensively metabolized in the liver, primarily through aromatic ring oxidation to form 7-Hydroxy Granisetron and N-demethylation to produce 9'-desmethylgranisetron. nih.govirispublishers.com At clinically relevant concentrations of the parent drug, the 7-hydroxy metabolite is the predominant form. nih.gov

Table 1: In Vitro Receptor and Metabolite Profile

| Compound/Metabolite | Target Receptor | Known In Vitro Activity | Primary Forming Enzyme(s) |

| Granisetron | 5-HT3 | Competitive Antagonist nih.gov | - |

| 7-Hydroxy Granisetron | 5-HT3 | Suggested 5-HT3 Antagonist Activity fda.govboehringer-ingelheim.com | CYP1A1 (major), CYP3A (minor) nih.govresearchgate.net |

| 9'-desmethylgranisetron | 5-HT3 | Suggested 5-HT3 Antagonist Activity fda.govboehringer-ingelheim.com | CYP3A4, CYP1A1 researchgate.net |

Assessment of Metabolite Contribution to Preclinical Pharmacological Endpoints

Animal studies have been instrumental in evaluating the potential contribution of these metabolites. The ferret animal model, for instance, has been used to demonstrate that a single injection of Granisetron can prevent or arrest vomiting induced by high-dose cisplatin. fda.gov The suggestion from animal studies that metabolites of Granisetron also have 5-HT3 receptor antagonist activity indicates they may contribute to these antiemetic pharmacological endpoints. fda.govboehringer-ingelheim.com However, the precise percentage or significance of the metabolites' contribution to the total in vivo antiemetic activity compared to the parent drug has not been definitively quantified in the available literature.

Enzyme Inhibition and Induction Potential of Granisetron Metabolites in Preclinical Systems

A critical component of preclinical drug development is assessing the potential for a compound and its metabolites to cause drug-drug interactions (DDIs) by inhibiting or inducing drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. mdpi.comyoutube.com

In vitro studies using human liver microsomes have shown that the parent drug, Granisetron, does not cause significant inhibition of a wide range of cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, and CYP3A, at concentrations up to 250 µM. nih.gov Furthermore, Granisetron does not appear to induce the CYP450 drug-metabolizing enzyme system in vitro. drugs.comnih.gov This low potential for interaction is a significant finding. While these studies focus on the parent compound, they provide an important baseline. Specific investigations into the inhibitory or inductive potential of the isolated metabolites, such as 7-Hydroxy Granisetron, are not detailed in the provided search results. However, the focus of DDI concern typically remains on the parent drug if it circulates at much higher concentrations than the metabolites or if the metabolites are rapidly cleared.

Table 2: Preclinical Assessment of Cytochrome P450 Inhibition by Parent Drug Granisetron

| CYP Isoform | Inhibition Result (up to 250 µM Granisetron) |

| CYP1A2 | No Inhibition nih.gov |

| CYP2A6 | No Inhibition nih.gov |

| CYP2B6 | No Inhibition nih.gov |

| CYP2C9/8 | No Inhibition nih.gov |

| CYP2C19 | No Inhibition nih.gov |

| CYP2D6 | No Inhibition nih.gov |

| CYP2E1 | No Inhibition nih.gov |

| CYP3A | No Inhibition nih.gov |

Role of Metabolites in Preclinical Drug-Drug Interaction Studies

The potential for drug-drug interactions is largely dictated by a drug's metabolic pathway and its capacity to affect metabolizing enzymes. youtube.com Granisetron is metabolized by hepatic CYP enzymes; therefore, inducers or inhibitors of these enzymes can alter its clearance and half-life. boehringer-ingelheim.comdrugs.com Specifically, its major metabolic route to 7-Hydroxy Granisetron is catalyzed predominantly by CYP1A1, while the formation of 9'-desmethylgranisetron involves CYP3A4. researchgate.net In vitro studies show that ketoconazole, a potent CYP3A inhibitor, can inhibit Granisetron's metabolism. nih.govfda.govnih.gov

Because the parent drug Granisetron has not been shown to inhibit or induce CYP enzymes in preclinical models, the risk of it perpetrating metabolic DDIs is considered low. nih.govnih.gov Consequently, the primary concern for DDIs involving Granisetron is as a victim of interactions, where co-administered drugs could inhibit or induce its metabolic clearance. The role of the metabolites themselves as perpetrators of DDIs has not been a focus of the cited studies, likely due to the lack of significant inhibitory action by the parent compound. Preclinical assessments suggest that Granisetron can be used with minimal risk of metabolic drug-drug interactions. nih.gov

Advanced Methodological Considerations and Future Perspectives in Deuterated Metabolite Research

Integration of Omics Technologies (e.g., Metabolomics) with Stable Isotope Tracing for Comprehensive Metabolic Pathway Elucidation

The integration of metabolomics with stable isotope tracing represents a powerful strategy for mapping the complex network of metabolic pathways. nih.gov Mass spectrometry (MS) is a cornerstone of this approach, enabling the simultaneous measurement of numerous metabolites in a biological sample. nih.govprinceton.edu While metabolomics provides a snapshot of metabolite concentrations, the use of stable isotope-labeled compounds allows researchers to track the flow of atoms through pathways, revealing dynamic metabolic fluxes. nih.govprinceton.edu

In the context of granisetron (B54018) metabolism, a metabolomics study would aim to identify and quantify its various metabolites, including the major metabolite, 7-Hydroxy Granisetron. To achieve accurate quantification and elucidate the formation kinetics of this metabolite, a stable isotope-labeled internal standard is indispensable. This is the primary role of 7-Hydroxy Granisetron-d3. When added to a biological sample (e.g., plasma or liver microsomes), it behaves almost identically to the endogenously formed, non-labeled (d0) 7-Hydroxy Granisetron during sample extraction and chromatographic separation. However, it is easily distinguished by its 3-Dalton higher mass in the mass spectrometer.

This co-analysis allows for the correction of any sample loss during preparation and mitigates matrix effects in MS analysis, leading to highly precise and accurate quantification. By measuring the concentration of the d0-metabolite over time, researchers can determine the rate of its formation, providing crucial data for understanding the specific metabolic pathways involved in granisetron clearance. This data is fundamental for building comprehensive metabolic maps and understanding how factors like genetics, disease state, or co-administered drugs impact the drug's disposition.

Table 1: Illustrative Metabolomics Data for Granisetron Metabolism This table presents hypothetical data from an in vitro experiment using human liver microsomes to demonstrate the application of the deuterated standard.

| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Concentration (ng/mL) |

| Granisetron | 5.2 | 313.19 | 45.6 |

| 7-Hydroxy Granisetron (d0) | 4.8 | 329.19 | 8.2 |

| 7-Hydroxy Granisetron-d3 (Internal Standard) | 4.8 | 332.21 | 10.0 (spiked) |

Advancements in High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Metabolite Identification and Quantification

Recent advancements in analytical instrumentation have significantly enhanced the ability to identify and quantify metabolites in complex mixtures. High-Resolution Mass Spectrometry (HRMS), utilized in platforms like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, provides exceptional mass accuracy and resolving power. mdpi.com This allows for the confident determination of elemental compositions from an accurate mass measurement, which is critical for distinguishing between metabolites with very similar nominal masses. mdpi.comresearchgate.net

For the analysis of 7-Hydroxy Granisetron and its deuterated analog, HRMS offers unambiguous detection. The high mass accuracy ensures that the mass difference between the labeled and non-labeled compounds is precisely measured, confirming their identities and preventing misidentification with other co-eluting background ions.

Ion Mobility Spectrometry (IMS) introduces a further dimension of separation based on the size, shape, and charge of an ion, complementing liquid chromatography and mass spectrometry. nih.gov This technique can separate isomeric metabolites that are indistinguishable by MS alone and can often be co-eluted chromatographically. nih.govnih.gov For each separated ion, a collisional cross-section (CCS) value can be determined, which is a characteristic physical property that adds another layer of confidence to compound identification. The coupling of LC-IMS-HRMS provides cleaner mass spectra and enhances peak capacity, which is invaluable in untargeted metabolomics for discovering novel metabolites. nih.gov In a research setting, determining the CCS value for 7-Hydroxy Granisetron could create a reference for future studies, aiding in its positive identification in complex biological matrices.

Table 2: High-Resolution Mass Spectrometry Data for Analyte Identification This table shows the theoretical exact masses that HRMS instruments can readily distinguish.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| 7-Hydroxy Granisetron | C18H24N4O2 | 328.1899 |

| 7-Hydroxy Granisetron-d3 | C18H21D3N4O2 | 331.2087 |

Emerging Microdosing and Accelerator Mass Spectrometry Applications for Labeled Compounds in Early Development

Microdosing is an innovative approach in early clinical development where a sub-pharmacological dose (typically less than 1/100th of the therapeutic dose) of a drug candidate is administered to human volunteers to investigate its pharmacokinetic profile. This approach requires ultra-sensitive analytical techniques to measure the resulting low concentrations of the drug and its metabolites. Accelerator Mass Spectrometry (AMS) is the gold standard for this application, capable of quantifying attomole (10⁻¹⁸) levels of rare isotopes, most commonly Carbon-14 (¹⁴C). nih.gov

In a typical human AMS (hAMS) study, a ¹⁴C-labeled version of a drug, such as [¹⁴C]-Granisetron, would be administered. Blood and excreta are collected over time, and the concentration of total ¹⁴C is measured to understand absorption, distribution, metabolism, and excretion (ADME). To understand the metabolic profile, these samples are also analyzed by LC-MS to identify and quantify the specific ¹⁴C-metabolites formed.

In this scenario, 7-Hydroxy Granisetron-d3 (hydrochloride) plays a crucial supporting role. It serves as a non-radioactive, stable isotope-labeled carrier and internal standard. During sample analysis, a known amount of 7-Hydroxy Granisetron-d3 is added to the samples containing the minute quantities of [¹⁴C]-7-Hydroxy Granisetron. The d3-standard allows for the accurate quantification of the ¹⁴C-metabolite by LC-MS, enabling researchers to construct a detailed metabolic profile from the microdose administration. nih.gov This provides invaluable human metabolism data very early in the drug development process.

Computational Modeling and In Silico Approaches for Predicting Metabolite Formation and Disposition

Computational, or in silico, approaches are increasingly vital in drug discovery for predicting the ADME properties of drug candidates before they are synthesized or tested in the lab. nih.govnih.gov These models use a compound's chemical structure to predict its metabolic fate, including identifying potential sites of metabolism ("soft spots") and the enzymes responsible. nih.gov Techniques range from quantitative structure-activity relationship (QSAR) models to sophisticated ligand-protein docking simulations with metabolic enzymes like Cytochrome P450s.

For a compound like granisetron, in silico models would be used to predict that the aromatic ring is a likely site for hydroxylation, leading to the formation of 7-Hydroxy Granisetron. These predictions guide medicinal chemists in designing new molecules. For instance, the strategic placement of deuterium (B1214612) atoms at a predicted metabolic soft spot is a technique used to slow down metabolism at that site, which can improve a drug's pharmacokinetic profile. nih.govnih.gov

The true value of 7-Hydroxy Granisetron-d3 in this context is its use in generating the experimental data needed to validate and refine these predictive models. By using the deuterated standard to accurately quantify the formation of 7-Hydroxy Granisetron in laboratory experiments (e.g., with liver microsomes), researchers can directly compare the actual metabolic rate against the in silico predictions. This iterative cycle of prediction and experimental validation is crucial for building more accurate and reliable computational tools that can accelerate the drug discovery process and reduce late-stage failures. nih.gov

Table 3: Comparison of In Silico Prediction vs. Experimental Data This hypothetical table illustrates how experimental data, generated using a deuterated standard, is used to validate computational predictions.

| Parameter | In Silico Prediction | Experimental Result |

| Primary Site of Metabolism | C7-position on indole (B1671886) ring | Confirmed |

| Primary Metabolite | 7-Hydroxy Granisetron | Confirmed |

| Predicted Intrinsic Clearance (CLint) | 85 µL/min/mg protein | 78 µL/min/mg protein |

| Predicted vs. Actual Deviation | 8.9% | N/A |

Future Directions in the Design and Application of Deuterated Metabolites for Basic Biological and Preclinical Drug Research

The application of deuterated compounds in drug research is evolving from simply creating deuterated versions of existing drugs to a more integrated role in early-stage discovery and basic research. nih.gov Deuterated metabolites like 7-Hydroxy Granisetron-d3 are poised to become more than just analytical standards.

A key future direction lies in using these compounds to probe enzyme mechanisms through the Deuterium Kinetic Isotope Effect (KIE). The KIE refers to the change in reaction rate that occurs when a hydrogen atom in the bond being broken during the rate-limiting step is replaced by deuterium. By comparing the rate of formation of 7-Hydroxy Granisetron from granisetron versus the rate of a similar reaction involving a deuterated granisetron substrate, researchers can gain deep insights into the transition state of the enzymatic reaction. This information is highly valuable for understanding the fundamental biology of drug-metabolizing enzymes.

Furthermore, deuterated metabolites can be used in competitive binding or inhibition assays to characterize the active sites of specific enzyme isoforms responsible for a drug's metabolism. This knowledge can be leveraged in de novo drug design to create next-generation molecules with tailored metabolic profiles. For example, this could involve designing compounds that avoid metabolism by polymorphic enzymes or that are selectively activated or inactivated in specific tissues. The development of novel and more efficient synthetic methods to create site-specifically deuterated compounds will further fuel these advanced research applications. beilstein-journals.orgresearchgate.net

Q & A

Q. How can conflicting data on the compound’s solubility in aqueous buffers be reconciled?

- Resolution : Solubility is pH-dependent due to the hydrochloride salt. Use potentiometric titration (e.g., Sirius T3) to determine intrinsic solubility (S0) and pH-solubility profiles. For buffered solutions, pre-equilibrate at the target pH (e.g., 4.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.